4-(N-Tert-butoxycarbonylamino)tetrafluorofenilazida

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide involves several steps, starting from the appropriate 3,5-difluoroaniline derivatives. By reacting these derivatives with butyllithium followed by methyl chloroformate, compounds like methyl 2,6-difluoro-4-(pivaloylamino)benzoate and 4-(tert-butoxycarbonylamino)-analogue have been synthesized. These reactions showcase the regiocontrol of metallation directed by fluorine rather than by the amide substituent, highlighting the impact of fluorine atoms on directing synthetic pathways (Thornton & Jarman, 1990).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(4-[N-tert-butylaminoxyl]-2,3,5,6-tetrafluorophenyl)pyrrole, has been characterized by X-ray crystallography. These analyses reveal strong twisting of the nitroxide group and dyad π-stacking, probably assisted by fluoroarene/pyrrole interactions. Such structural insights are crucial for understanding the stability and reactivity of fluorinated compounds (Delen & Lahti, 2007).

Chemical Reactions and Properties

Chemical reactions involving 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide and its analogues often focus on functional group transformations and the introduction of protective groups. For example, copper(II) tetrafluoroborate has been used as a highly efficient catalyst for the N-tert-butoxycarbonylation of amines under solvent-free conditions, demonstrating the compound's versatility in synthetic chemistry (Chankeshwara & Chakraborti, 2006).

Physical Properties Analysis

The physical properties of related fluorinated compounds, including their crystallinity, melting points, and solubility, play a significant role in their applicability in various fields. For instance, the polymerization of N-tert-butylaziridine shows quantitative conversion with high steric hindrance due to the tert-butyl group, leading to high crystallinity in the polymerized product (Bossaer & Goethals, 1977).

Aplicaciones Científicas De Investigación

Síntesis de dipéptidos

El compuesto se utiliza en la síntesis de dipéptidos. Se deriva de los aminoácidos protegidos con tert-butoxicarbonilo (Boc-AAILs) disponibles comercialmente. Estos AAILs protegidos se utilizan como materiales de partida en la síntesis de dipéptidos con reactivos de acoplamiento de uso común .

Investigación en proteómica

“4-(N-Tert-butoxycarbonylamino)tetrafluorofenilazida” se utiliza en la investigación en proteómica. Es un producto que se utiliza para fines de investigación .

Síntesis de líquidos iónicos a temperatura ambiente

Este compuesto se utiliza en la síntesis de líquidos iónicos a temperatura ambiente derivados de los aminoácidos protegidos con tert-butoxicarbonilo (Boc-AAILs) disponibles comercialmente. Estos líquidos iónicos se han utilizado ampliamente en la síntesis de péptidos .

Síntesis orgánica

El compuesto se utiliza en la síntesis orgánica. Se utiliza como reactivos y medios de reacción eficientes en la síntesis orgánica cuando su cadena lateral reactiva y su N-terminal están químicamente protegidos .

Preparación de colorantes basados en monoimida de perileno

N-Boc-p-fenilendiamina, que se puede derivar de este compuesto, se utiliza para preparar colorantes basados en monoimida de perileno. Estos colorantes se utilizan en aplicaciones de células solares sensibilizadas con colorante .

Síntesis de marcos orgánicos covalentes

N-Boc-p-fenilendiamina, que se puede derivar de este compuesto, se utiliza para sintetizar marcos orgánicos covalentes. Estos marcos se utilizan como membranas de intercambio protónico para aplicaciones de celdas de combustible de hidrógeno .

Mecanismo De Acción

Target of Action

It is described as aprotected photoaffinity reagent . Photoaffinity reagents are typically used in biological studies to identify and characterize protein targets. They work by forming covalent bonds with their targets when exposed to UV light.

Mode of Action

As a photoaffinity reagent, 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide likely interacts with its targets through a process called photo-cross-linking . Upon exposure to UV light, the compound forms a covalent bond with the target protein. This allows for the identification and characterization of the protein target.

Biochemical Pathways

Given its role as a photoaffinity reagent, it’s likely used to study various biochemical pathways by identifying key proteins within those pathways .

Result of Action

The molecular and cellular effects of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide’s action would depend on the specific protein targets it interacts with. As a photoaffinity reagent, its primary use is likely in the identification and characterization of these targets .

Action Environment

The action, efficacy, and stability of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide can be influenced by various environmental factors. For instance, UV light is necessary for the compound to form covalent bonds with its targets

Propiedades

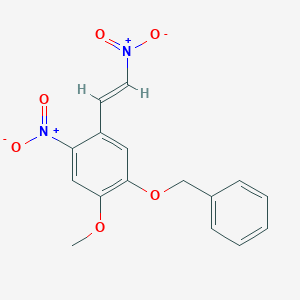

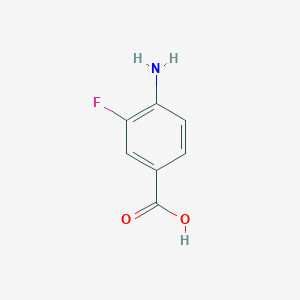

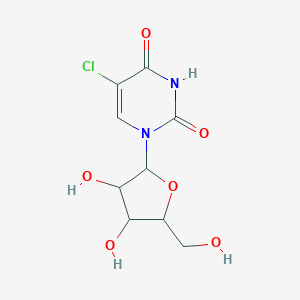

IUPAC Name |

tert-butyl N-(4-azido-2,3,5,6-tetrafluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4N4O2/c1-11(2,3)21-10(20)17-8-4(12)6(14)9(18-19-16)7(15)5(8)13/h1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWSSUUXMVEFHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441561 | |

| Record name | tert-Butyl (4-azido-2,3,5,6-tetrafluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

294187-76-1 | |

| Record name | tert-Butyl (4-azido-2,3,5,6-tetrafluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.